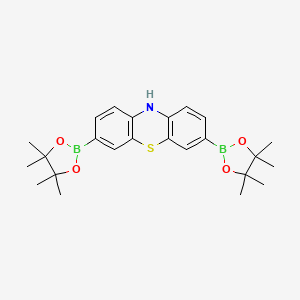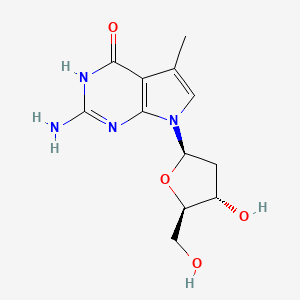
7-Methyl-7-deaza-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7-deaza-2’-deoxyguanosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to guanosine but features a methyl group at the 7th position and lacks a nitrogen atom at the 7-deaza position. These modifications confer unique properties that make it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 7-deaza-2’-deoxyguanosine with a methylating agent such as methyl iodide. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 7-Methyl-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the nucleoside
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate and DMF
Major Products
Applications De Recherche Scientifique
7-Methyl-7-deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of modified nucleosides in genetic regulation.
Medicine: Investigated for its potential antiviral properties and as a therapeutic agent in the treatment of viral infections.
Industry: Utilized in the development of diagnostic tools and as a component in various biotechnological applications
Mécanisme D'action
The mechanism of action of 7-Methyl-7-deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and replication processes. This disruption can inhibit viral replication, making it a potential antiviral agent. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the methyl group at the 7th position.
8-Aza-7-deaza-2’-deoxyguanosine: Contains an additional nitrogen atom at the 8th position.
7-Deaza-2’-deoxyadenosine: Similar structure but with an adenine base instead of guanine
Uniqueness
7-Methyl-7-deaza-2’-deoxyguanosine is unique due to its specific modifications, which confer distinct chemical and biological properties. The presence of the methyl group at the 7th position enhances its stability and alters its interaction with enzymes and nucleic acids, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C12H16N4O4 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1 |
Clé InChI |
AAHCLSWQJPSQPT-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


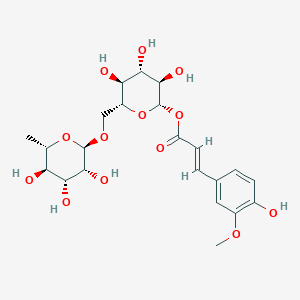
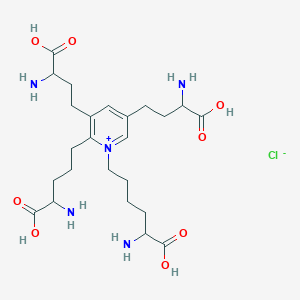
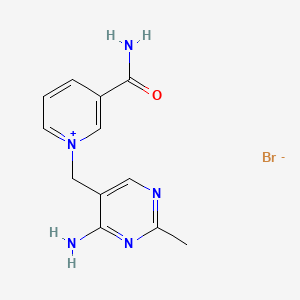
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
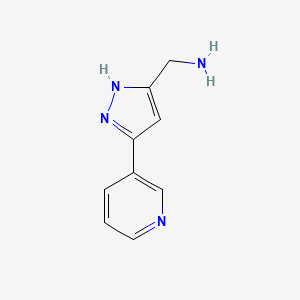

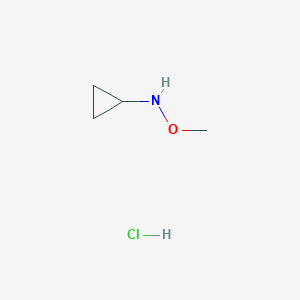
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
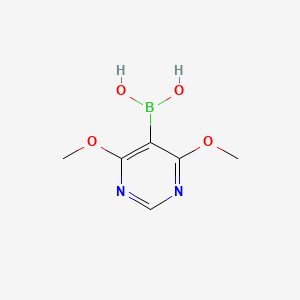
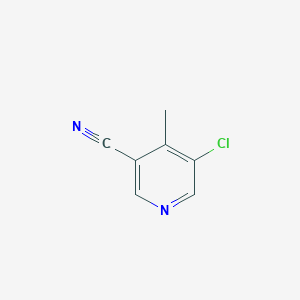
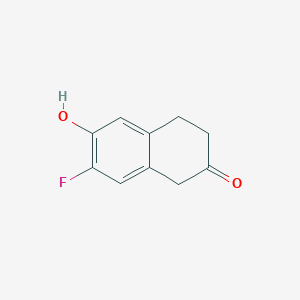
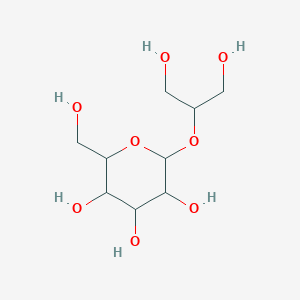
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
